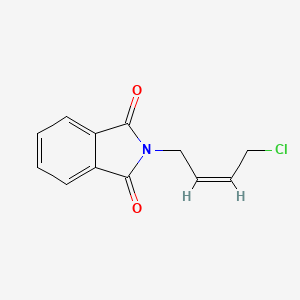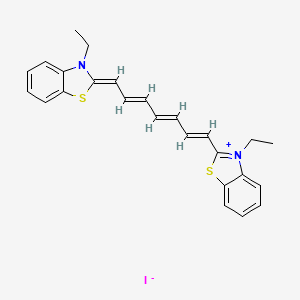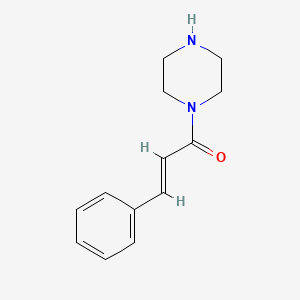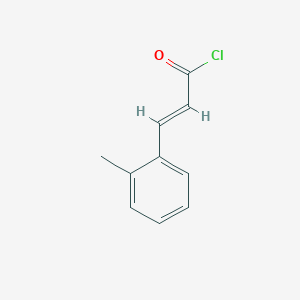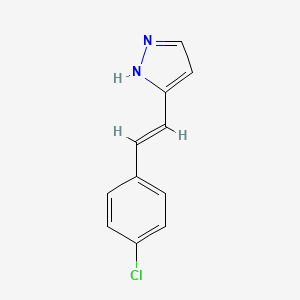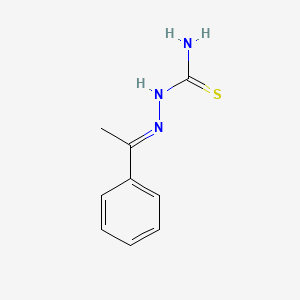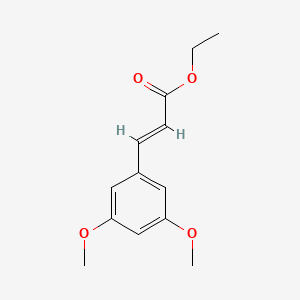
Pyridazine-4-carboxamide
概要
説明
Pyridazine-4-carboxamide is a heterocyclic compound containing a pyridazine ring, which is characterized by two adjacent nitrogen atoms in a six-membered ring.
作用機序
- The molecular target of PPCs lies upstream of TRPV (Transient Receptor Potential Vanilloid) channels, acting independently of TRPVs .
Target of Action
Mode of Action
準備方法
Synthetic Routes and Reaction Conditions: Pyridazine-4-carboxamide can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with dicarbonyl compounds. For instance, reacting hydrazine hydrate with dicarbonyl triazoles can yield pyridazine derivatives . Another method includes the intramolecular cyclization of chloroethyl-amino pyridazines with sodium sulfide .
Industrial Production Methods: Industrial production of this compound typically involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: Pyridazine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazine-4-carboxylic acid, while reduction can produce this compound derivatives with different substituents .
科学的研究の応用
Pyridazine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Industry: It is used in the development of agrochemicals and materials with specific properties.
類似化合物との比較
Pyridazinone: Contains a keto group and exhibits a broad spectrum of biological activities.
Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3, widely used in medicinal chemistry.
Uniqueness: Pyridazine-4-carboxamide is unique due to its specific arrangement of nitrogen atoms and functional groups, which confer distinct physicochemical properties and biological activities. Its ability to form hydrogen bonds and participate in π-π stacking interactions makes it valuable in drug design and molecular recognition .
特性
IUPAC Name |
pyridazine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-5(9)4-1-2-7-8-3-4/h1-3H,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBGCSXVYUDDPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448276 | |
| Record name | Pyridazine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88511-47-1 | |
| Record name | Pyridazine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes pyridazine-4-carboxamide derivatives interesting for medicinal chemistry?
A: this compound derivatives have demonstrated potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) [, , ]. These compounds are structurally similar to nevirapine, a known NNRTI used in the treatment of HIV.
Q2: How do modifications on the this compound scaffold affect its biological activity?
A: Research indicates that the substitution pattern on the pyridazine and phenyl rings significantly impacts the inhibitory potency of these compounds against HIV-1 reverse transcriptase [, , ]. For example, introducing various alkyl groups at positions 6 and 11 of the pyridazino[3,4-b][1,5]benzodiazepin-5-one scaffold, along with modifications at positions 3 and 8, leads to a range of inhibitory activities.
Q3: Beyond HIV, are there other potential applications for this compound derivatives?
A: Yes, research suggests that this compound derivatives can act as herbicides by targeting phytoene desaturase (PDS) []. A study using diflufenican (a known PDS-inhibiting herbicide) as a lead compound showed that modifications to the this compound scaffold could generate potent herbicides with improved activity against specific weed species.
Q4: Can you provide an example of a successful modification to the this compound scaffold that enhanced its herbicidal activity?
A: A study found that introducing a 3-(trifluoromethyl)phenoxy group at position 3 and a 2,4-difluorophenyl group at the carboxamide nitrogen of the 6-chlorothis compound scaffold led to compound 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)this compound (B1) []. This compound exhibited significantly improved pre-emergence herbicidal activity against specific weeds compared to the lead compound diflufenican.
Q5: How do these this compound herbicides affect plants?
A: These herbicides interfere with carotenoid biosynthesis in plants by inhibiting PDS []. This leads to the accumulation of phytoene and a decrease in the production of carotenoids, ultimately affecting photosynthesis and causing plant death.
Q6: What synthetic strategies are commonly used to prepare this compound derivatives?
A: Researchers utilize various methods to synthesize these compounds. One approach involves using 3,6-dichloropyridazine-4-carboxylic acid chloride as a starting material, which undergoes sequential reactions with amines and then cyclization to afford the desired pyridazino[3,4-b][1,5]benzodiazepin-5-ones []. Another method utilizes Michael addition reactions of arylhydrazone derivatives with functionalized α-cyanoacrylamides to generate this compound compounds [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


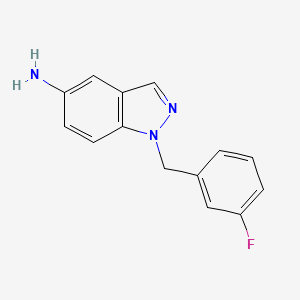
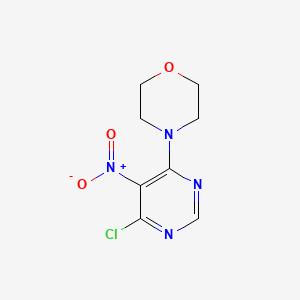
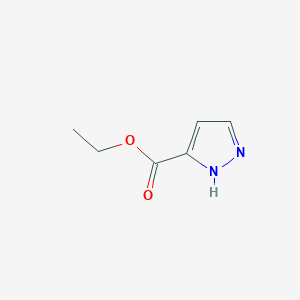
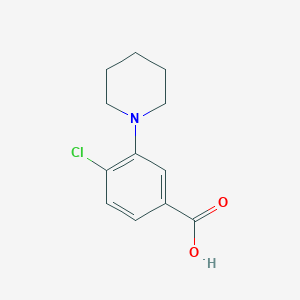
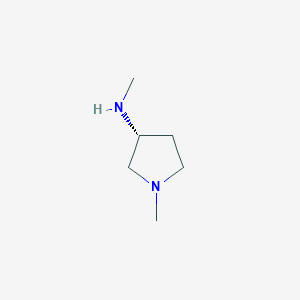
![(3aR,5S,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol](/img/structure/B1353679.png)
![N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine](/img/structure/B1353685.png)
